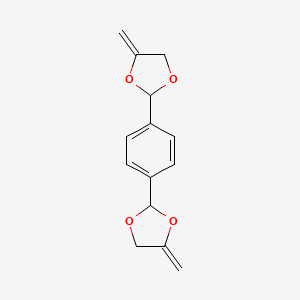
2,2'-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) is an organic compound characterized by its unique structure, which includes two dioxolane rings connected by a phenylene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of 1,4-phenylenediamine with glyoxal in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the dioxolane rings .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxolane derivatives.
Reduction: Reduction reactions can lead to the formation of reduced dioxolane compounds.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dioxolane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the phenylene ring .
Aplicaciones Científicas De Investigación
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be employed in the study of enzyme-catalyzed reactions involving dioxolane derivatives.
Industry: Utilized in the production of polymers and advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) exerts its effects involves interactions with various molecular targets. The dioxolane rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and stability. The phenylene group can engage in π-π stacking interactions, further affecting the compound’s behavior in different environments .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(phenyl-4-glycidoxy)propane
- Tetraethyl 2,2’-(1,4-phenylenedimethylidyne)bismalonate
- 2,2’-(1,4-Phenylene)bis(4H-3,1-benzoxazin-4-one)
Uniqueness
2,2’-(1,4-Phenylene)bis(4-methylidene-1,3-dioxolane) is unique due to its dual dioxolane rings connected by a phenylene group, which imparts distinct chemical and physical properties. This structure allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
188602-82-6 |
|---|---|
Fórmula molecular |
C14H14O4 |
Peso molecular |
246.26 g/mol |
Nombre IUPAC |
4-methylidene-2-[4-(4-methylidene-1,3-dioxolan-2-yl)phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C14H14O4/c1-9-7-15-13(17-9)11-3-5-12(6-4-11)14-16-8-10(2)18-14/h3-6,13-14H,1-2,7-8H2 |
Clave InChI |
JARKVHDWGGTYES-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC(O1)C2=CC=C(C=C2)C3OCC(=C)O3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Hydroxy-5-methyl-1,4-dipentyl-2,4-dihydro-1H-pyrrolo[3,2-b]pyridin-1-ium](/img/structure/B12576045.png)
![4-[(4-Methylphenyl)methyl]benzene-1,2,3-triol](/img/structure/B12576046.png)
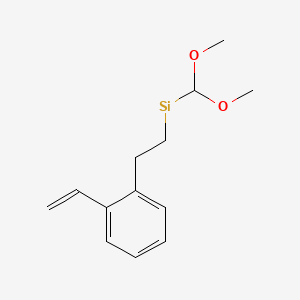
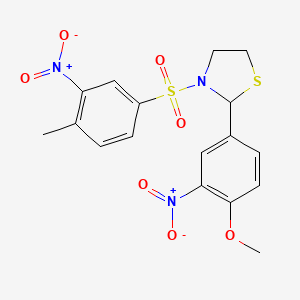
![4-Chloro-N-[[4-(2-methoxyphenyl)piperazino]methyl]benzamide](/img/structure/B12576087.png)
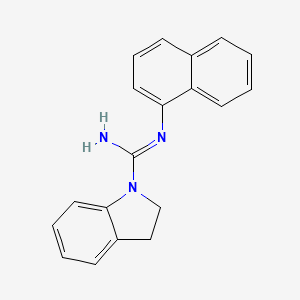
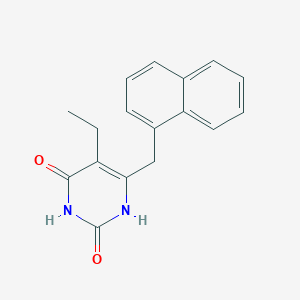
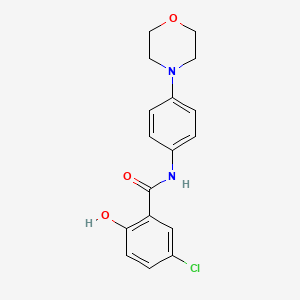
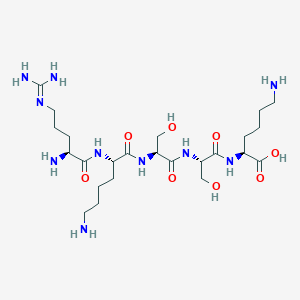
![5-[5-(Methanesulfonyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-tetrazole](/img/structure/B12576127.png)
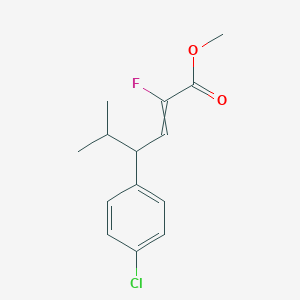
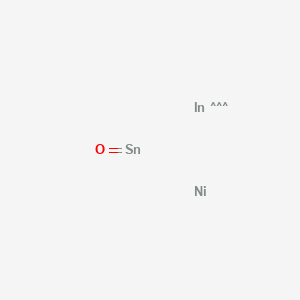
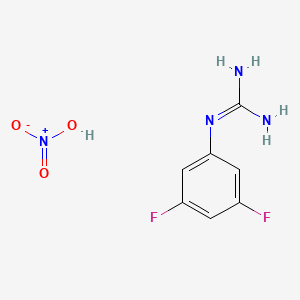
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
